Selective HDAC8 Inhibition
3-Bromoquinolin-8-amine demonstrates potent inhibition of human HDAC8 with an IC50 of 260 nM [1]. Crucially, this compound exhibits significant selectivity over other HDAC isoforms, with an IC50 of 4.0 µM for HDAC5 and 4.5 µM for HDAC7, representing a >15-fold selectivity window for HDAC8 [2][3]. This isoform-selective profile is a critical differentiator from pan-HDAC inhibitors, as it potentially mitigates the dose-limiting toxicities associated with broad-spectrum HDAC inhibition.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 260 nM (HDAC8) |
| Comparator Or Baseline | IC50 = 4.0 µM (HDAC5) and 4.5 µM (HDAC7) |
| Quantified Difference | >15-fold more potent against HDAC8 compared to HDAC5 and HDAC7 |
| Conditions | Recombinant human full-length HDACs expressed in E. coli (HDAC8) or baculovirus-infected Sf9 cells (HDAC5, HDAC7); substrate: Boc-Lys(Ac)-AMC or Boc-Lys(TFA)-AMC |
Why This Matters
For scientists focused on epigenetic drug discovery, this quantifiable selectivity for HDAC8 over HDAC5/7 enables the development of chemical probes with a narrower therapeutic index, a key procurement criterion for targeted lead optimization.
- [1] BindingDB. (n.d.). BDBM50529149 (CHEMBL4475077) Affinity Data for Human Histone Deacetylase 8 (HDAC8). View Source
- [2] BindingDB. (n.d.). BDBM50529149 (CHEMBL4475077) Affinity Data for Human Histone Deacetylase 5 (HDAC5). View Source
- [3] BindingDB. (n.d.). BDBM50529149 (CHEMBL4475077) Affinity Data for Human Histone Deacetylase 7 (HDAC7). View Source
